(Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide
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Overview
Description
The compound “(Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide” appears to be a complex organic molecule1. However, detailed information about its structure and properties is not readily available.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure of this compound is not readily available in the sources I searched.Chemical Reactions Analysis
Information on the chemical reactions involving this compound is not readily available.Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound are not readily available.Scientific Research Applications
Medicinal Chemistry Applications
Compounds with structural similarities to "(Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide" have been studied for their potential in medicinal chemistry, particularly as therapeutic agents. For instance, studies on neurokinin-1 receptor antagonists, such as 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, highlight the exploration of compounds for efficacy in emesis and depression due to their high affinity and oral activity (Harrison et al., 2001). Additionally, novel pyridine derivatives have been identified as potent and selective CB2 cannabinoid receptor agonists, suggesting the utility of morpholine and aniline derivatives in developing new therapeutic agents for pain management (Chu et al., 2009).
Materials Science Applications
In materials science, compounds structurally related to "(Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide" are used in the development of new materials with desired properties. For example, a novel class of color-tunable emitting amorphous molecular materials has been designed for use in organic electroluminescent devices. These materials exhibit intense fluorescence emission and high glass-transition temperatures, making them suitable for emitting multicolor light, including white, in organic electroluminescent devices (Doi et al., 2003).
Synthetic Chemistry Applications
Synthetic chemistry research often focuses on the development of new synthetic methodologies and the exploration of reaction mechanisms. For example, studies on the dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides demonstrate the utility of morpholine and aniline derivatives in facilitating complex synthetic transformations (Wan et al., 2002). This highlights the versatility of similar compounds in advancing synthetic chemistry techniques.
Safety And Hazards
Information on the safety and hazards associated with this compound is not readily available.
Future Directions
The future directions for research and applications of this compound are not readily available in the sources I searched.
properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-morpholin-4-yl-4-phenyl-1,3-thiazol-2-imine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS.BrH/c1-16-8-9-17(2)19(14-16)22-21-24(23-10-12-25-13-11-23)20(15-26-21)18-6-4-3-5-7-18;/h3-9,14-15H,10-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUQZNQWFGWMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=C2N(C(=CS2)C3=CC=CC=C3)N4CCOCC4.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2,5-dimethyl-N-(3-morpholino-4-phenylthiazol-2(3H)-ylidene)aniline hydrobromide |
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